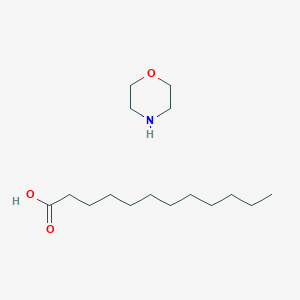

Morpholine laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21778-29-0 |

|---|---|

Molecular Formula |

C12H24O2.C4H9NO C16H33NO3 |

Molecular Weight |

287.44 g/mol |

IUPAC Name |

dodecanoic acid;morpholine |

InChI |

InChI=1S/C12H24O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-6-4-2-5-1/h2-11H2,1H3,(H,13,14);5H,1-4H2 |

InChI Key |

XOCPFOARSHYLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Morpholine Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, a salt formed from the reaction of morpholine and lauric acid, is a compound with potential applications in various scientific and industrial fields, including drug development, due to its surfactant-like properties. Understanding its physicochemical characteristics is fundamental to harnessing its potential. This technical guide provides a comprehensive overview of the known physicochemical properties of morpholine laurate, its parent compounds, and detailed experimental protocols for their determination.

Morpholine, a heterocyclic amine, is recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib.[1][2][3] Its derivatives are also explored for a wide range of pharmacological activities. Lauric acid, a saturated fatty acid, is a common excipient in pharmaceutical formulations. The combination of these two molecules into this compound results in an ionic compound with amphiphilic characteristics, suggesting its potential use as an emulsifier, solubilizing agent, or component in drug delivery systems.[4]

This document summarizes the available quantitative data, outlines detailed experimental methodologies for property determination, and provides visual representations of its synthesis and characterization workflow.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its constituent parent compounds, Morpholine and Lauric Acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₃ | [5] |

| Molecular Weight | 287.44 g/mol | [5] |

| IUPAC Name | dodecanoic acid;morpholine | [5] |

| CAS Number | 21778-29-0 | [5] |

| Physical State | Not explicitly specified, likely a waxy solid or viscous liquid at room temperature. | Inferred from properties of parent compounds |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Expected to have amphiphilic properties. | Inferred from structure |

| pKa | Data not available. |

Table 2: Physicochemical Properties of Morpholine

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][6] |

| Molecular Weight | 87.12 g/mol | [7] |

| Melting Point | -5 °C to -7 °C | [6][7][8] |

| Boiling Point | 129 °C | [1][7][9] |

| Density | 1.007 g/cm³ | [9] |

| pKa of Conjugate Acid | 8.36 | [1] |

| Solubility in Water | Miscible | [1][9] |

| Solubility in Organic Solvents | Miscible with acetone, alcohols, benzene, diethyl ether. | [9] |

Table 3: Physicochemical Properties of Lauric Acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | |

| Melting Point | 43-45 °C | |

| Boiling Point | 298.9 °C | |

| Density | 0.883 g/cm³ | |

| pKa | ~4.2 | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of a compound like this compound are provided below. These are generalized protocols based on standard laboratory practices for similar substances.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a material, including its melting point.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature, for instance, -20°C.

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).

-

During the heating cycle, the instrument records the heat flow difference between the sample and the reference.

-

The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

-

-

Data Analysis: The melting point is the temperature at which the extrapolated baseline at the beginning of the melting peak intersects with the tangent to the steepest part of the peak. The peak area can be integrated to determine the enthalpy of fusion.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of a substance.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Procedure:

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

-

An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.

-

The instrument records the mass of the sample as a function of temperature.

-

-

Data Analysis: The decomposition temperature is determined from the TGA curve as the onset temperature of the significant mass loss step. The percentage of mass loss at different temperatures provides information about the decomposition pattern.

Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD), a suitable column (e.g., C18), and a shaker or rotator.[10][11][12][13]

-

Materials: this compound, purified water (or relevant buffer), and appropriate organic solvent for stock solution preparation (e.g., methanol (B129727) or acetonitrile).

-

Experimental Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Equilibrium Solubility: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water or a specific buffer) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the aqueous solubility.

Visualizations

Synthesis of this compound

The following diagram illustrates the acid-base reaction that forms this compound from its precursors, Lauric Acid and Morpholine.

Caption: Formation of this compound.

Generalized Experimental Workflow for Physicochemical Characterization

This diagram outlines a general workflow for the characterization of the physicochemical properties of a surfactant-like compound such as this compound.

Caption: Physicochemical Characterization Workflow.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Dodecanoic acid, compd. with morpholine (1:1) | C16H33NO3 | CID 168001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 7. Morpholine ACS reagent, = 99.0 110-91-8 [sigmaaldrich.com]

- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 10. alfachemic.com [alfachemic.com]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

Synthesis and characterization of Morpholine laurate for research purposes

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Morpholine (B109124) Laurate for research applications. Morpholine Laurate, the salt formed from the reaction of morpholine and lauric acid, is a compound of interest for various applications, including its potential use as an emulsifying agent or in drug delivery systems, owing to the established roles of morpholine derivatives in medicinal chemistry.[1] This document outlines a detailed, plausible experimental protocol for the synthesis of this compound via a direct acid-base neutralization reaction. Furthermore, it details the standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. While specific experimental data for this compound is not widely available in published literature, this guide provides expected physicochemical properties and spectral characteristics based on the known properties of its constituent molecules and analogous fatty acid-amine salts.

Introduction

Morpholine is a versatile heterocyclic compound incorporating both amine and ether functional groups, making it a valuable building block in organic and medicinal chemistry.[2] Its derivatives have found applications in a wide range of pharmaceuticals, agrochemicals, and industrial products.[1] The reaction of morpholine, a secondary amine, with fatty acids results in the formation of morpholinium salts, which can exhibit properties as emulsifiers and corrosion inhibitors.[3]

Lauric acid, a saturated fatty acid with a 12-carbon chain, is a readily available and biocompatible compound. The resulting salt, this compound, combines the structural features of both morpholine and a fatty acid, suggesting potential utility in formulations requiring surface-active properties or as a component in lipid-based drug delivery systems. This guide aims to provide researchers with a practical framework for the synthesis and thorough characterization of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between morpholine and lauric acid. This reaction is typically exothermic and results in the formation of the morpholinium laurate salt.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Morpholine (C₄H₉NO, MW: 87.12 g/mol )

-

Lauric Acid (C₁₂H₂₄O₂, MW: 200.32 g/mol )

-

Ethanol (B145695) (or another suitable solvent like isopropanol)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid (1.0 equivalent) in a minimal amount of ethanol at room temperature.

-

Addition of Morpholine: While stirring, slowly add morpholine (1.0 equivalent) dropwise to the lauric acid solution. An exothermic reaction may be observed. To control the temperature, the flask can be placed in a water bath.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours to ensure the completion of the acid-base reaction.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a viscous liquid or a waxy solid at room temperature.

-

Drying: To remove any residual solvent or water, the product can be further dried under high vacuum.

Purification:

For most research purposes, if high-purity starting materials are used in stoichiometric amounts, further purification of the resulting salt may not be necessary. However, if required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be attempted.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Physicochemical Properties

The following table summarizes the known properties of the starting materials and the expected properties of this compound.

| Property | Morpholine | Lauric Acid | This compound (Expected) |

| Molecular Formula | C₄H₉NO | C₁₂H₂₄O₂ | C₁₆H₃₃NO₃[4] |

| Molecular Weight | 87.12 g/mol [2] | 200.32 g/mol | 287.44 g/mol [4] |

| Appearance | Colorless liquid[2] | White crystalline solid | White to off-white waxy solid or viscous liquid |

| Melting Point | -5 °C[5] | 44-46 °C | Expected to be a low-melting solid or an ionic liquid |

| Boiling Point | 129 °C[5] | 298.9 °C | Likely decomposes at high temperatures |

| Solubility | Miscible with water and organic solvents[5] | Insoluble in water, soluble in organic solvents | Expected to have some solubility in polar organic solvents and potentially water |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

¹H NMR:

-

Morpholine Protons: The protons on the morpholine ring are expected to show characteristic signals. The protons adjacent to the oxygen are typically downfield compared to those adjacent to the nitrogen.

-

Lauric Acid Protons: The long alkyl chain of lauric acid will show a series of signals, with the α-methylene protons deshielded by the carboxylate group. The terminal methyl group will appear as a triplet.

-

Ammonium (B1175870) Proton: A broad signal corresponding to the N-H proton of the morpholinium ion may be observed, and its chemical shift will be solvent-dependent.

¹³C NMR:

-

Morpholine Carbons: Two distinct signals are expected for the carbon atoms of the morpholine ring.

-

Lauric Acid Carbons: The carbonyl carbon of the carboxylate group will appear significantly downfield. The alkyl chain will show a series of signals.

| Functional Group | ¹H NMR Chemical Shift (ppm) (Expected) | ¹³C NMR Chemical Shift (ppm) (Expected) |

| Morpholine -CH₂-O- | 3.7 - 4.0 | ~65-70 |

| Morpholine -CH₂-N- | 3.0 - 3.4 | ~45-50 |

| Lauric Acid -CH₃ | 0.8 - 0.9 (triplet) | ~14 |

| Lauric Acid -(CH₂)ₙ- | 1.2 - 1.6 (multiplets) | ~22-34 |

| Lauric Acid -CH₂-COO⁻ | 2.1 - 2.3 (triplet) | ~35-40 |

| Lauric Acid -COO⁻ | - | ~175-180 |

| Morpholinium N-H | Broad, solvent-dependent | - |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in an ammonium salt.

-

C=O Stretch: The strong carbonyl (C=O) stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) will be absent. Instead, a strong asymmetric carboxylate (COO⁻) stretching band will appear around 1550-1610 cm⁻¹.

-

C-O Stretch: The C-O stretching of the ether in the morpholine ring will be observed around 1115 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

| Functional Group | Vibrational Frequency (cm⁻¹) (Expected) |

| N-H Stretch (Ammonium) | 2400 - 2800 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | Absent |

| COO⁻ Stretch (Asymmetric) | 1550 - 1610 |

| COO⁻ Stretch (Symmetric) | 1380 - 1420 |

| C-O Stretch (Ether) | ~1115 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For an ionic salt like this compound, electrospray ionization (ESI) would be a suitable technique.

-

Positive Ion Mode: The morpholinium cation [C₄H₁₀NO]⁺ would be observed at m/z 88.1.

-

Negative Ion Mode: The laurate anion [C₁₂H₂₃O₂]⁻ would be observed at m/z 199.2.

The observation of both ions would confirm the formation of the salt.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and phase transitions of this compound.

-

TGA: TGA will show the decomposition temperature of the salt. This is important for determining the upper-temperature limit for its handling and application.

-

DSC: DSC can be used to determine the melting point or glass transition temperature of the compound.

Experimental and Data Visualization Workflow

The following diagram illustrates the logical workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of this compound.

The relationship between the characterization techniques and the information they provide is crucial for a comprehensive analysis.

Caption: Relationship between characterization techniques and derived information.

Conclusion

This technical guide provides a foundational protocol for the synthesis and characterization of this compound for research purposes. The direct neutralization of morpholine with lauric acid offers a simple and efficient route to this morpholinium salt. While specific experimental data for this compound remains to be extensively published, the expected analytical signatures provided herein, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers to confirm its synthesis and purity. The methodologies and expected data presented in this guide will aid scientists and drug development professionals in the preparation and comprehensive analysis of this compound for their research endeavors.

References

- 1. Morpholine oleate | C22H43NO3 | CID 20838052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine stearate | C22H45NO3 | CID 161396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy MORPHOLINE OLEATE CAS 1095-66-5 Pesticide Grade from Shaanxi Dideu Medichem Co. Ltd - ECHEMI [echemi.com]

Morpholine Laurate as a Corrosion Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation, costly repairs, and potential safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Among the various classes of inhibitors, organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, have proven highly effective. Morpholine (B109124) and its derivatives are a prominent group of such inhibitors, valued for their efficacy and relatively low toxicity. This technical guide provides an in-depth exploration of the mechanism of action of a specific morpholine derivative, morpholine laurate, as a corrosion inhibitor. By combining insights from electrochemical studies, surface analysis techniques, and computational modeling, this document aims to provide a comprehensive understanding for researchers and professionals in materials science and chemical engineering.

Core Corrosion Inhibition Mechanism

The primary mechanism by which this compound inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is driven by the unique molecular structure of this compound, which consists of a polar morpholine head group and a non-polar laurate (dodecanoate) tail.

The inhibition process can be understood through the following key stages:

-

Initial Interaction: In an aqueous corrosive medium, the this compound salt can exist in equilibrium with its constituent ions: the morpholinium cation and the laurate anion.

-

Adsorption: The polar morpholine ring, containing both nitrogen and oxygen atoms with lone pairs of electrons, acts as the primary adsorption center. These heteroatoms can coordinate with the vacant d-orbitals of the metal atoms (e.g., iron in steel), leading to chemisorption. Additionally, electrostatic interactions between the charged species and the metal surface contribute to physisorption.

-

Protective Film Formation: The long, hydrophobic laurate tail orients itself away from the metal surface and towards the corrosive solution. The van der Waals forces between adjacent laurate chains promote the formation of a dense, self-assembled monolayer. This hydrophobic layer acts as a physical barrier, repelling water and other corrosive species, thereby preventing them from reaching the metal surface.

This dual-action mechanism, combining strong surface adhesion of the polar head with the barrier properties of the non-polar tail, results in effective corrosion inhibition.

Quantitative Data on Inhibition Performance

While extensive quantitative data specifically for this compound is not widely available in publicly accessible literature, a key study on a series of morpholine-based cationic surfactants provides valuable insight. In this research, this compound is identified as MCS-12 (Morpholinium Cationic Surfactant with a 12-carbon chain). The corrosion inhibition efficiency was determined using the weight loss method.

| Inhibitor | Alkyl Chain Length | Inhibition Efficiency (%)[1] |

| MCS-10 | 10 | 92.2 |

| MCS-12 (this compound) | 12 | 92.8 |

| MCS-14 | 14 | 93.1 |

These results indicate a high level of corrosion inhibition for this compound, with efficiency increasing slightly with the length of the alkyl chain. This trend supports the mechanism of a more densely packed hydrophobic barrier with longer chains.

Experimental Protocols

To evaluate the efficacy and understand the mechanism of corrosion inhibitors like this compound, a combination of electrochemical and surface analytical techniques are employed. The following sections detail the typical experimental protocols.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.

Protocol:

-

Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried. The initial weight of each coupon is accurately recorded.

-

Immersion Test: The prepared coupons are suspended in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without the addition of various concentrations of this compound.

-

Exposure: The coupons are immersed for a predetermined period at a constant temperature.

-

Cleaning and Re-weighing: After immersion, the coupons are removed, carefully cleaned to remove corrosion products (typically using a solution containing HCl and a pickling inhibitor), washed, dried, and re-weighed.

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

-

CR = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mode of inhibition.

Apparatus: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

4.2.1. Potentiodynamic Polarization:

Protocol:

-

The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.

-

A potential scan is applied, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).

-

The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.

-

Corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

-

The inhibition efficiency is calculated as:

-

IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

4.2.2. Electrochemical Impedance Spectroscopy (EIS):

Protocol:

-

After reaching a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

The impedance data is plotted in Nyquist and Bode formats.

-

The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

-

The inhibition efficiency is calculated from the R_ct values:

-

IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

-

Surface Analysis Techniques

These methods provide direct evidence of the formation of a protective film on the metal surface.

4.3.1. Scanning Electron Microscopy (SEM):

Protocol:

-

Metal specimens are exposed to the corrosive environment with and without the inhibitor for a specific duration.

-

The specimens are then removed, rinsed, and dried.

-

The surface morphology is examined using an SEM to visualize the extent of corrosion damage and the presence of a protective layer.

4.3.2. X-ray Photoelectron Spectroscopy (XPS):

Protocol:

-

Metal specimens are immersed in the inhibitor-containing solution for a period to allow for film formation.

-

The specimens are then carefully removed, rinsed with a non-aqueous solvent to remove any unadsorbed inhibitor, and dried.

-

The surface is analyzed using XPS to determine the elemental composition and chemical states of the elements in the adsorbed film. The detection of N 1s and O 1s peaks from the morpholine ring and C 1s from the laurate chain, as well as shifts in the Fe 2p peaks, can confirm the adsorption and interaction of the inhibitor with the metal surface.[2]

Visualizing the Mechanism and Workflow

Corrosion Inhibition Mechanism of this compound

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for evaluating corrosion inhibitor performance.

Conclusion

This compound demonstrates significant potential as an effective corrosion inhibitor, primarily for steel and other metals. Its mechanism of action is rooted in the synergistic effect of its polar morpholine head and non-polar laurate tail. The morpholine moiety facilitates strong adsorption onto the metal surface through its nitrogen and oxygen heteroatoms, while the long alkyl chain of the laurate forms a dense, hydrophobic barrier. This combined chemical and physical inhibition mechanism effectively isolates the metal from the corrosive environment. While specific quantitative data for this compound remains somewhat limited in open literature, the available evidence points to high inhibition efficiencies, comparable to or exceeding other morpholine derivatives. The experimental protocols outlined in this guide provide a robust framework for the further evaluation and characterization of this compound and other novel corrosion inhibitors. Future research should focus on expanding the quantitative database for this compound under various corrosive conditions and further elucidating the precise nature of its adsorption and film-forming properties.

References

Self-Assembly and Micellar Behavior of Morpholine Laurate in Aqueous Solutions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the self-assembly and micellar behavior of Morpholine (B109124) Laurate in aqueous solutions. Morpholine Laurate is a cationic surfactant of interest for various applications, including drug delivery and formulation science, due to the unique properties conferred by its morpholine headgroup and laurate tail. This document details its physicochemical properties, including critical micelle concentration (CMC) and the thermodynamics of micellization. Detailed experimental protocols for characterizing these properties are provided, along with visualizations of the underlying processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to this compound

This compound is a cationic surfactant composed of a hydrophilic morpholine headgroup and a hydrophobic laurate (dodecanoate) tail. The presence of the ether linkage within the morpholine ring imparts distinct properties compared to simple quaternary ammonium (B1175870) surfactants, influencing its solubility, hydration, and interaction with other molecules.[1] The laurate tail, a 12-carbon alkyl chain, is a common hydrophobic component in many surfactants, and its properties are well-documented.[2] The self-assembly of this compound in aqueous solutions leads to the formation of micelles, which are supramolecular aggregates with a hydrophobic core and a hydrophilic shell. These structures are of significant interest for the encapsulation and solubilization of poorly water-soluble drugs.

Physicochemical Properties of this compound Micelles

The micellar properties of this compound are crucial for its application. Key parameters include the Critical Micelle Concentration (CMC), aggregation number (Nagg), and the thermodynamic parameters of micellization (ΔG°m, ΔH°m, and ΔS°m). While direct experimental data for this compound is not extensively available in the public literature, we can estimate these properties based on data from analogous surfactants, namely Sodium Laurate and surfactants with morpholinium-based headgroups.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the micellar behavior of this compound and its constituent-related surfactants.

| Surfactant | CMC (mM) at 25°C | Method | Reference |

| This compound (Estimated) | ~3-5 | (Estimation based on Morpholinium Bromide surfactants) | |

| Sodium Laurate | 2.2 - 3.0 | Conductivity, Surface Tension | [2] |

| N-dodecyl-N-methylmorpholinium Bromide | 16.1 | Surface Tension | [1] |

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants.

| Parameter | Value at 25°C | Significance |

| ΔG°m (kJ/mol) | -25 to -35 (Estimated) | Spontaneity of micellization (negative value indicates spontaneity) |

| ΔH°m (kJ/mol) | -5 to 5 (Estimated) | Enthalpy change during micellization (can be endothermic or exothermic) |

| ΔS°m (J/mol·K) | > 0 (Estimated) | Entropy change during micellization (positive value is the primary driving force due to the hydrophobic effect) |

Table 2: Estimated Thermodynamic Parameters for this compound Micellization.

Experimental Protocols for Characterization

Accurate characterization of the micellar properties of this compound is essential. The following sections detail the standard experimental methodologies.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation.[3] Several techniques can be employed for its determination.

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[4]

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[5]

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[4]

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions and they bind some of the counter-ions.

Protocol:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.[6]

-

Plot the specific conductivity versus the this compound concentration.

-

The plot will show two linear regions with different slopes. The concentration at the point of intersection of these two lines is the CMC.[7]

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous (polar) environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be monitored to determine the CMC.[8]

Protocol:

-

Prepare a series of this compound solutions with concentrations spanning the expected CMC.

-

Add a small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene (B120774) in a volatile solvent, which is then evaporated) to each solution.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the environment. Plot the I1/I3 ratio as a function of the this compound concentration.

-

A sharp change in the I1/I3 ratio indicates the onset of micelle formation, and the concentration at this transition is the CMC.[9]

Thermodynamics of Micellization

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of micellization.[10]

Principle: ITC measures the heat change that occurs upon the stepwise addition of a concentrated surfactant solution into a sample cell containing water or a dilute surfactant solution. The resulting thermogram provides information about the enthalpy of micellization (ΔH°m) and the CMC.[11]

Protocol:

-

Fill the sample cell of the ITC instrument with deionized water and the injection syringe with a concentrated solution of this compound.

-

Perform a series of small, sequential injections of the surfactant solution into the water while monitoring the heat evolved or absorbed.

-

The initial injections result in a small heat change due to the dilution of the surfactant monomers. As the concentration in the cell approaches and exceeds the CMC, the heat change per injection will be significantly different due to the enthalpy of micelle formation.

-

The data is plotted as heat change per injection versus the total surfactant concentration in the cell.

-

The inflection point of the resulting sigmoid curve corresponds to the CMC, and the height of the transition corresponds to the enthalpy of micellization (ΔH°m).[12]

-

The Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC using the equation: ΔG°m = RT ln(X_CMC), where R is the gas constant, T is the absolute temperature, and X_CMC is the CMC in mole fraction units.

-

The entropy of micellization (ΔS°m) can then be calculated using the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

Thermal Stability and Degradation Profile of Morpholine Laurate: A Technical Guide

Introduction

Morpholine (B109124) laurate, the salt formed from the reaction of morpholine and lauric acid, is a compound with potential applications in various fields, including as a corrosion inhibitor, emulsifier, or in drug delivery systems. Understanding its thermal stability and degradation profile is crucial for determining its processing parameters, storage conditions, and potential decomposition products, which is of particular importance for its application in pharmaceuticals and other high-purity systems. This guide provides a comprehensive overview of the expected thermal behavior of morpholine laurate, detailed experimental protocols for its analysis, and a proposed degradation pathway.

Predicted Thermal Stability and Degradation Profile

The thermal stability of this compound is governed by the ionic bond between the morpholinium cation and the laurate anion. Generally, the degradation of such salts can proceed through several pathways, including dissociation back to the parent amine and acid, followed by their individual decomposition, or through a concerted decomposition mechanism of the salt itself.

Expected Thermal Events:

-

Melting Point: this compound is expected to have a distinct melting point, which can be determined by Differential Scanning Calorimetry (DSC).

-

Decomposition: The decomposition is likely to occur at elevated temperatures, above its melting point. The degradation process may involve multiple steps. The initial step is likely the dissociation of the salt into morpholine and lauric acid.

-

Morpholine Degradation: Morpholine itself is known to decompose at high temperatures.[1] In the absence of oxygen, it decomposes reasonably slowly.[1] The degradation of morpholine can lead to the formation of various volatile products.

-

Lauric Acid Degradation: Saturated fatty acids like lauric acid undergo thermal degradation at higher temperatures, typically above 200°C, and can decompose into a variety of smaller hydrocarbons.[2]

-

Proposed Degradation Pathway:

The primary degradation pathway for this compound is anticipated to be a two-step process:

-

Dissociation: this compound ⇌ Morpholine + Lauric Acid

-

Decomposition:

-

Morpholine → Volatile decomposition products (e.g., ammonia, ethylene (B1197577) glycol, etc.)[3]

-

Lauric Acid → Shorter-chain fatty acids, alkanes, and other hydrocarbons[2]

-

Quantitative Thermal Analysis Data (Illustrative)

The following tables present hypothetical yet realistic data for the thermal analysis of this compound, based on typical values for similar long-chain amine salts.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Residual Mass at 600°C (%) |

| 150 - 250 | ~5 | ~180 | ~220 | < 1 |

| 250 - 400 | ~95 | - | ~350 |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~85 | ~90 | ~150 |

| Decomposition | ~180 | ~220 | - |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature of 25°C.

-

Heat the sample at a constant rate of 10°C/min to a temperature above its expected melting point but below its decomposition temperature (e.g., 150°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify and quantify thermal events such as melting (endothermic peak).

Visualizations

Experimental Workflow for Thermal Analysis

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Morpholine Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Morpholine (B109124) Laurate, an ionic liquid with significant potential in various scientific and pharmaceutical applications. This document details the expected Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Morpholine Laurate, outlines detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Introduction to this compound

This compound is a protic ionic liquid synthesized from the neutralization reaction between morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid.[1] The resulting salt possesses unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency, making it a subject of interest for applications ranging from catalysis to drug delivery.[2] Spectroscopic techniques such as FTIR and NMR are indispensable for the structural elucidation and characterization of this compound.

Synthesis of this compound

A straightforward and atom-economical method for the synthesis of this compound is the direct neutralization of morpholine with lauric acid.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of lauric acid in a suitable solvent, such as ethanol.

-

Reaction: Slowly add an equimolar amount of morpholine to the lauric acid solution while stirring continuously at room temperature.

-

Reaction Monitoring: The progress of the neutralization reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting this compound is typically a viscous liquid or a low-melting solid. It can be further purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials, followed by drying under vacuum.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is a composite of the vibrations of the morpholinium cation and the laurate anion.

Expected FTIR Spectral Data:

The formation of the morpholinium laurate salt results in characteristic shifts in the vibrational frequencies of the functional groups of the parent molecules. A key indicator of salt formation is the disappearance of the broad O-H stretching band of the carboxylic acid (lauric acid) and the appearance of bands corresponding to the carboxylate anion (COO⁻).[3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H⁺ Stretch | 3200-2800 | Broad absorption due to the protonated amine. |

| C-H Stretch (Alkyl) | 2950-2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=O Stretch (Anion) | 1610-1550 | Asymmetric stretching of the carboxylate group. |

| C=O Stretch (Anion) | 1420-1300 | Symmetric stretching of the carboxylate group. |

| C-N Stretch | 1200-1000 | Stretching vibration of the morpholine ring. |

| C-O-C Stretch | 1115-1085 | Ether linkage in the morpholine ring. |

3.1.1. Experimental Protocol: FTIR Analysis

FTIR spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, which is suitable for viscous liquids and solids.

-

Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the morpholinium cation and the laurate anion. The chemical shifts will be influenced by the formation of the ionic liquid.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum will show signals corresponding to the protons of the morpholine ring and the lauric acid alkyl chain. The protonation of the nitrogen in morpholine will cause a downfield shift of the adjacent methylene (B1212753) protons.[4]

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Laurate) | 0.8-0.9 | Triplet | 3H |

| -(CH₂)ₙ- (Laurate) | 1.2-1.6 | Multiplet | ~18H |

| -CH₂-COO⁻ (Laurate) | 2.1-2.3 | Triplet | 2H |

| -CH₂-N⁺H₂- (Morpholine) | 3.2-3.5 | Multiplet | 4H |

| -CH₂-O- (Morpholine) | 3.8-4.1 | Multiplet | 4H |

| -N⁺H₂- (Morpholine) | Variable (broad) | Singlet | 2H |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information about the carbon skeleton of both the cation and the anion.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Laurate) | ~14 |

| -(CH₂)ₙ- (Laurate) | 22-34 |

| -CH₂-COO⁻ (Laurate) | ~35 |

| -COO⁻ (Laurate) | 175-185 |

| -CH₂-N⁺- (Morpholine) | ~45 |

| -CH₂-O- (Morpholine) | ~65 |

3.2.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to confirm the successful synthesis of this compound.

Conclusion

The spectroscopic analysis of this compound by FTIR and NMR provides a detailed and definitive characterization of its molecular structure. The expected spectral data, coupled with the provided experimental protocols, offer a robust framework for researchers and scientists in the synthesis and application of this promising ionic liquid. The combination of these techniques allows for unambiguous confirmation of the formation of the morpholinium laurate salt and provides a basis for quality control and further developmental studies.

References

An In-depth Technical Guide to the Surfactant Properties of Morpholine Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of morpholine (B109124) laurate, a cationic surfactant with potential applications in pharmaceutical formulations and drug delivery systems. This document details its synthesis, physicochemical characteristics, and the experimental methodologies used for their determination.

Introduction to Morpholine Laurate

This compound is a cationic surfactant formed by the neutralization of lauric acid with morpholine. Its amphiphilic nature, consisting of a hydrophobic 12-carbon lauryl tail and a hydrophilic morpholinium headgroup, allows it to self-assemble in solution, reducing surface tension and forming micelles. These properties make it a candidate for use as an emulsifier, solubilizing agent, and stabilizer in various formulations. The presence of the morpholine ring, a common scaffold in medicinal chemistry, adds further interest to its potential biological and pharmaceutical applications.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction between lauric acid and morpholine.

General Synthesis Protocol

A general procedure involves the dropwise addition of morpholine to a solution of lauric acid in a suitable solvent, such as ethanol, under stirring. The reaction is typically carried out at room temperature and can be monitored by the disappearance of the starting materials. The resulting this compound can then be isolated by removal of the solvent under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

Quantitative Data for N-dodecyl-N-methylmorpholinium bromide (C12MMB) at 25°C

| Property | Value | Unit | Reference |

| Critical Micelle Concentration (CMC) | 16.0 | mmol·L⁻¹ | [2] |

| Surface Tension at CMC (γ_CMC) | 42.9 | mN·m⁻¹ | [2] |

| Maximum Surface Excess Concentration (Γ_max) | 2.80 x 10⁻⁶ | mol·m⁻² | [2] |

| Minimum Area per Molecule (A_min) | 59.3 | Ų | [2] |

Experimental Protocols for Surfactant Characterization

The following section details the standard experimental methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Several techniques can be employed for its determination.

This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[3][4][5][6][7]

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Calibrate the tensiometer using a liquid of known surface tension (e.g., deionized water).

-

Measure the surface tension of each dilution using a clean Wilhelmy plate.[3][4][5][6][7]

-

Plot surface tension versus the logarithm of the concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Caption: Workflow for CMC determination using surface tensiometry.

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.[8][9][10][11] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Protocol:

-

Prepare a series of this compound solutions.

-

Add a small, constant amount of a fluorescent probe (e.g., pyrene (B120774) in acetone) to each solution.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot a parameter sensitive to polarity (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) against the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[12]

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant exists as a crystalline solid in equilibrium with a solution of monomers.

Protocol (Conductivity Method):

-

Prepare a surfactant solution with a concentration significantly above the expected CMC.

-

Cool the solution to induce crystallization of the surfactant.

-

Slowly heat the solution while continuously monitoring its conductivity and temperature.

-

Plot conductivity as a function of temperature.

-

The Krafft point is identified as the temperature at which a sharp increase in conductivity is observed, indicating the dissolution of the crystalline surfactant into micelles.[13][14][15][16]

Caption: Workflow for Krafft point determination using conductometry.

Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for characterizing the hydrodynamic radius of micelles.[17][18][19][20][21]

Protocol:

-

Prepare a solution of this compound at a concentration above its CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the solution in a DLS cuvette and insert it into the instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

Analyze the correlation function to determine the size distribution and average hydrodynamic radius of the micelles.

Potential Applications in Drug Development

The surfactant properties of this compound suggest several potential applications in the field of drug development:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of this compound micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

-

Emulsification: Its ability to reduce interfacial tension makes it a potential emulsifying agent for oil-in-water and water-in-oil formulations, such as creams, lotions, and parenteral emulsions.

-

Drug Delivery Systems: this compound could be a component in the formation of more complex drug delivery systems like microemulsions and nanoemulsions, which can enhance drug absorption and bioavailability.

Conclusion

This compound is a cationic surfactant with promising physicochemical properties for applications in the pharmaceutical sciences. While specific quantitative data for this compound is limited, analysis of its structural analogs and the application of standard characterization techniques can provide a thorough understanding of its behavior in solution. The experimental protocols detailed in this guide offer a framework for the comprehensive evaluation of this compound and other novel surfactants for their potential use in advanced drug delivery systems. Further research is warranted to fully elucidate its performance and biocompatibility in various pharmaceutical formulations.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dynetesting.com [dynetesting.com]

- 4. iris.unitn.it [iris.unitn.it]

- 5. Wilhelmy plate - Wikipedia [en.wikipedia.org]

- 6. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]

- 7. biolinscientific.com [biolinscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 10. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]

- 11. avantiresearch.com [avantiresearch.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. csun.edu [csun.edu]

- 15. Krafft temperature - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 18. Surfactant micelle characterization | Malvern Panalytical [malvernpanalytical.com]

- 19. wyatt.com [wyatt.com]

- 20. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 21. muser-my.com [muser-my.com]

The Role of Morpholine Laurate in Emulsion Formation and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124) laurate, the salt formed from the reaction of morpholine and lauric acid, is a cationic surfactant that plays a significant role as an emulsifying agent in a variety of industrial and pharmaceutical applications. Its amphiphilic nature, possessing both a hydrophilic morpholine headgroup and a lipophilic laurate tail, allows it to reduce the interfacial tension between immiscible liquids, thereby facilitating the formation of stable emulsions. This technical guide provides an in-depth analysis of the core principles governing the action of morpholine laurate in emulsion science, with a particular focus on its formation mechanisms and stabilization properties.

Chemical and Physical Properties of this compound

This compound is formed through an acid-base reaction between morpholine, a heterocyclic amine, and lauric acid, a saturated fatty acid.

-

Morpholine: A colorless, hygroscopic liquid with an amine-like odor. It is miscible with water and many organic solvents.[1]

-

Lauric Acid: A white, powdery solid, it is a saturated fatty acid with a 12-carbon chain.

The resulting salt, this compound, combines the properties of both precursors, leading to its surface-active characteristics.

Table 1: Physicochemical Properties of this compound and its Constituents

| Property | Morpholine | Lauric Acid | This compound (Predicted/Inferred) |

| Molecular Formula | C4H9NO | C12H24O2 | C16H33NO3 |

| Molecular Weight | 87.12 g/mol | 200.32 g/mol | 287.44 g/mol |

| Appearance | Colorless liquid | White solid | Waxy solid or viscous liquid |

| Solubility in Water | Miscible | Insoluble | Dispersible/Slightly Soluble |

| HLB Value (Calculated) | N/A | N/A | ~10-12 (O/W emulsifier) |

Note: Specific experimental data for this compound is limited in publicly available literature. The HLB value is an estimation based on the general properties of amine soaps and their typical use in oil-in-water (O/W) emulsions.

Mechanism of Emulsion Formation

The primary role of this compound in emulsion formation is to act as a surfactant, reducing the energy required to create new interfacial area between the oil and water phases.

Reduction of Interfacial Tension

Upon introduction into an oil-water system, this compound molecules orient themselves at the interface. The hydrophilic morpholinium head group resides in the aqueous phase, while the lipophilic laurate tail extends into the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a significant reduction in interfacial tension. This lowered energy barrier facilitates the dispersion of one liquid phase into the other in the form of fine droplets upon the application of mechanical energy (e.g., homogenization, sonication).

The Role of HLB Value

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting an appropriate emulsifier. The calculated HLB value for this compound suggests its suitability for forming oil-in-water (O/W) emulsions.[2][3] Emulsifiers with HLB values in the range of 8-18 are generally effective for O/W emulsions.

References

Unveiling the Phase Behavior of Morpholine Laurate Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase behavior of morpholine (B109124) laurate and related morpholinium-based surfactant systems. Understanding the aggregation and phase transitions of these amphiphilic molecules in aqueous solutions is critical for their application in drug delivery, formulation science, and various industrial processes. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying principles and workflows.

Introduction to Morpholine Laurate Systems

This compound is an ionic surfactant consisting of a morpholinium headgroup and a laurate (C12) hydrophobic tail. As an amphiphile, it self-assembles in solution to form various structures, including micelles and lyotropic liquid crystalline phases. The formation and stability of these structures are highly dependent on concentration and temperature, defining the phase behavior of the system. Key parameters governing this behavior include the Critical Micelle Concentration (CMC) and the Krafft temperature. The CMC is the concentration at which micelles begin to form, while the Krafft temperature is the minimum temperature for micelle formation.

Quantitative Data: Critical Micelle Concentration of Morpholinium Bromide Surfactants

| Surfactant | Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) at 25°C (mmol/L) |

| C12MMB | 12 | 16.0 |

| C14MMB | 14 | 3.96 |

| C16MMB | 16 | 1.00 |

Data sourced from a study on N-alkyl-N-methylmorpholinium bromide surfactants.

Experimental Protocols

A thorough investigation of the phase behavior of this compound systems necessitates the application of several key experimental techniques. Detailed methodologies for determining the Critical Micelle Concentration and the Krafft temperature are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that can be determined by monitoring a physical property of the surfactant solution as a function of concentration. Two common methods are surface tensiometry and conductometry.

Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measurement:

-

Use a force tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.

-

Calibrate the instrument according to the manufacturer's instructions.

-

For each concentration, measure the surface tension of the solution at a constant temperature (e.g., 25°C). Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles. The break in the conductivity versus concentration plot indicates the CMC.

Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measure the conductivity of each solution at a constant temperature.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes. The concentration at which the slope changes is the CMC.

-

Determination of the Krafft Temperature

Principle: The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as hydrated crystals and the solubility is low. As the temperature is raised, the solubility increases, and at the Krafft temperature, there is a sharp increase in solubility as micelles begin to form. This transition can be detected by monitoring the conductivity of a surfactant solution as a function of temperature.

Protocol:

-

Sample Preparation: Prepare a surfactant solution with a concentration significantly above the expected CMC. The solution will initially be turbid or contain a precipitate if it is below the Krafft temperature.

-

Measurement:

-

Place the surfactant solution in a temperature-controlled water bath equipped with a magnetic stirrer.

-

Immerse a conductivity probe into the solution.

-

Slowly increase the temperature of the water bath while continuously monitoring the conductivity of the solution.

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

The plot will show a sharp increase in conductivity at a specific temperature. This temperature is the Krafft temperature.

-

Visualizing Phase Behavior and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and experimental procedures.

Conclusion

The phase behavior of this compound systems is a complex interplay of concentration, temperature, and molecular structure. While specific experimental data for this compound remains a subject for further investigation, the behavior of analogous N-alkyl-N-methylmorpholinium bromides provides a robust framework for understanding its properties. The experimental protocols detailed in this guide offer a systematic approach for the characterization of the critical micelle concentration and Krafft temperature, essential parameters for harnessing the potential of these surfactants in various scientific and industrial applications. The visualization of these concepts and workflows serves to clarify the relationships between experimental procedures and the fundamental principles of surfactant science.

Preliminary Toxicity Assessment of Morpholine Laurate for Biological Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a preliminary toxicity assessment of Morpholine (B109124) laurate, a salt formed from the amine Morpholine and the fatty acid Lauric acid. Due to a lack of direct toxicological data for Morpholine laurate, this assessment is based on the well-documented toxicological profiles of its individual components. In biological systems, it is anticipated that this compound will dissociate into morpholine and lauric acid. Therefore, the toxicity of the salt is likely to be a composite of the toxicities of these two molecules. This guide summarizes key toxicity data, details the experimental protocols used for such assessments, and visualizes relevant cellular signaling pathways affected by lauric acid.

Introduction

This compound is a chemical compound with potential applications in various biological and pharmaceutical formulations due to its surfactant properties. A thorough understanding of its toxicity profile is essential for safe handling and use in research and drug development. This guide provides a comprehensive overview of the available toxicological data for its constituent parts, Morpholine and Lauric Acid, to infer the potential toxicity of this compound.

Toxicological Data

The following tables summarize the available quantitative toxicity data for Morpholine and Lauric Acid.

Table 1: Acute Toxicity Data for Morpholine

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1050 - 1900 mg/kg bw | [1] |

| LD50 | Guinea pig | Oral | 900 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | 500 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | <24.8 mg/L (4 hours) | [2] |

| LC50 | Rat | Inhalation | >23.6 mg/L (4 hours) | [2] |

Table 2: Repeated Dose Toxicity Data for Morpholine

| Endpoint | Species | Route | Dosage | Effects | Reference |

| LOAEL | Rat | Oral (30 days) | 160 mg/kg bw/day | Swelling, congestion, necrosis of liver, kidneys, lungs, and stomach | [1] |

| NOAEL | Rat | Oral (developmental) | 75 mg/kg bw/day | Maternal haematological changes |

Table 3: Irritation and Sensitization Data for Morpholine

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Corrosive (undiluted) | [1] |

| Eye Irritation | Rabbit | Corrosive (undiluted) | [1] |

| Skin Sensitization | Guinea pig | Not a sensitizer (B1316253) (Buehler method) | [1] |

Table 4: Acute Toxicity Data for Lauric Acid

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >5,000 mg/kg bw | [3] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [4] |

Table 5: Irritation Data for Lauric Acid

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | No irritant effect | [3] |

| Eye Irritation | Rabbit | Irritating effect | [3] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standardly used to generate the type of data presented above.

OECD Guideline 401: Acute Oral Toxicity

This guideline details the procedure for determining the acute oral toxicity of a substance.

-

Principle: The test substance is administered in a single dose by gavage to fasted experimental animals. Several dose groups are used, with one dose per group. Observations of effects and mortality are recorded for at least 14 days.

-

Animal Species: Typically, rats are used. At least 5 animals of the same sex are used per dose level.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered using a stomach tube or cannula.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The LD50 (the dose causing 50% mortality) is calculated using a statistical method.

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines the procedure for assessing acute toxicity via dermal exposure.

-

Principle: The test substance is applied uniformly to a shaved area of the skin of experimental animals for 24 hours.

-

Animal Species: Typically, rats or rabbits are used. At least 5 animals are used per dose group.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.

-

The test substance is applied to an area of approximately 10% of the body surface and held in contact with the skin using a porous gauze dressing and non-irritating tape.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Necropsies are performed on all animals.

-

-

Data Analysis: The LD50 is determined.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

Procedure:

-